6-(4-bromophenoxy)-N-butylhexan-1-amine
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Overview
Description
6-(4-bromophenoxy)-N-butylhexan-1-amine is an organic compound that features a bromophenoxy group attached to a hexyl chain, which is further linked to a butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-bromophenoxy)-N-butylhexan-1-amine typically involves the following steps:
Preparation of 4-bromophenol: This can be achieved by brominating phenol using bromine in the presence of a solvent like carbon disulfide.
Formation of 6-(4-bromophenoxy)hexyl bromide: This intermediate is synthesized by reacting 4-bromophenol with 1,6-dibromohexane under basic conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-(4-bromophenoxy)-N-butylhexan-1-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron or organotin reagents.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxy compounds.
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines.
Coupling Reactions: Formation of biaryl or diaryl compounds.
Scientific Research Applications
6-(4-bromophenoxy)-N-butylhexan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(4-bromophenoxy)-N-butylhexan-1-amine involves its interaction with specific molecular targets. The bromophenoxy group can engage in halogen bonding, while the amine group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-Bromophenol: Shares the bromophenoxy group but lacks the hexyl and butylamine chains.
6-(4-bromophenoxy)hexyl bromide: An intermediate in the synthesis of 6-(4-bromophenoxy)-N-butylhexan-1-amine.
N-butylhexan-1-amine: Lacks the bromophenoxy group but shares the hexyl and butylamine chains.
Uniqueness
This compound is unique due to its combination of a bromophenoxy group with a hexyl chain and a butylamine group. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
6-(4-bromophenoxy)-N-butylhexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26BrNO/c1-2-3-12-18-13-6-4-5-7-14-19-16-10-8-15(17)9-11-16/h8-11,18H,2-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARXEBFLILLFNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCCCCOC1=CC=C(C=C1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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